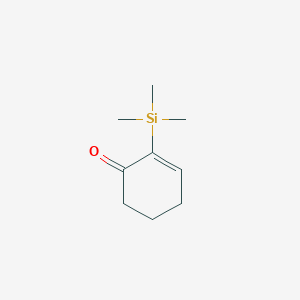

2-(Trimethylsilyl)-2-cyclohexen-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16OSi |

|---|---|

Molecular Weight |

168.31 g/mol |

IUPAC Name |

2-trimethylsilylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3 |

InChI Key |

SXGCQSJRVVKTOH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CCCCC1=O |

Origin of Product |

United States |

Significance of Alpha, Beta Unsaturated Silyl Enones in Synthetic Methodologies

The class of compounds known as α,β-unsaturated silyl (B83357) enones, to which 2-(trimethylsilyl)-2-cyclohexen-1-one belongs, are pivotal intermediates in modern organic synthesis. Their importance stems from the unique interplay of the enone system and the strategically placed silyl group, which imparts distinct reactivity patterns and allows for a diverse range of chemical transformations.

The conjugated system of the enone is inherently electrophilic at the β-carbon, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. thieme-connect.de The presence of the α-silyl group modulates this reactivity. For instance, the silicon group can stabilize an adjacent anionic charge that may form during a Michael addition, and its steric bulk can influence the stereochemical outcome of such reactions. wikipedia.org This controlled reactivity has been harnessed in various annulation strategies for the construction of complex ring systems. wikipedia.org

Furthermore, α,β-unsaturated silyl enones are valuable partners in cycloaddition reactions. The electron-withdrawing nature of the ketone activates the alkene component, rendering it a competent dienophile in [4+2] Diels-Alder reactions for the synthesis of functionalized six-membered rings. thieme-connect.de They can also participate in other types of cycloadditions, including [2+2] photocycloadditions to form four-membered rings.

One of the most powerful applications of this class of compounds is their function as "masked" enolates or enones. The robust C-Si bond can be cleaved under specific conditions, effectively unmasking a reactive enolate or enone functionality at a late stage in a synthetic sequence. This strategy provides a level of synthetic flexibility that is often crucial in the total synthesis of complex natural products.

The silyl enol ether moiety, which is isomeric to α-silyl ketones, is also a cornerstone of synthetic chemistry. acs.org The conversion of ketones to their silyl enol ethers allows for regiocontrolled generation of enolates and subsequent reactions, such as palladium-catalyzed dehydrogenation to form α,β-unsaturated ketones. rsc.org The development of methods for the synthesis of α,β-unsaturated carbonyl compounds from silyl enol ethers highlights the synthetic interchangeability and broad utility of these silicon-containing intermediates. acs.org

Historical Context and Evolution of Research on 2 Trimethylsilyl 2 Cyclohexen 1 One

Direct Synthetic Routes to this compound

Direct methods for the synthesis of this compound often rely on the formation and subsequent reaction of silyl enol ethers. These intermediates are key to introducing the trimethylsilyl group at the desired position on the cyclohexenone ring.

Synthesis via Silyl Enol Ether Intermediates

Silyl enol ethers are a class of organosilicon compounds that are pivotal in modern organic synthesis. wikipedia.org They are typically prepared from enolizable carbonyl compounds and serve as precursors to a wide range of functionalized molecules, including α-substituted carbonyls. wikipedia.orgorganicreactions.org

A general and widely used method for the preparation of silyl enol ethers involves the reaction of an enolizable ketone with a silyl electrophile in the presence of a base. wikipedia.org The most common silyl electrophile is trimethylsilyl chloride (TMSCl). The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the silicon atom of the electrophile to form a strong silicon-oxygen bond. wikipedia.org To enhance the reaction rate, more reactive silylating agents like trimethylsilyl triflate (TMSOTf) can be employed. wikipedia.orgtcichemicals.com The choice of base and reaction conditions can significantly influence the regioselectivity of the reaction, which is crucial when working with unsymmetrical ketones. wikipedia.org

A practical laboratory-scale synthesis of a silyl enol ether using trimethylsilyl triflate is demonstrated with α-tetralone. In this procedure, a solution of triethylamine (B128534) and α-tetralone in dichloromethane (B109758) is treated with trimethylsilyl triflate. After workup and purification, (3,4-dihydro-1-naphthyloxy)trimethylsilane (B1598600) is obtained in good yield. tcichemicals.com

Table 1: Synthesis of a Silyl Enol Ether from α-Tetralone

| Reactants | Reagents | Solvent | Yield |

|---|

An alternative method for the synthesis of silyl enol ethers involves the use of silylamines, such as (trimethylsilyl)diethylamine, in the presence of methyl iodide. acs.orgacs.org This approach has been shown to be effective for both cyclic and acyclic ketones, affording the corresponding silyl enol ethers in high yields. acs.org A key characteristic of this method is its tendency to favor the formation of the thermodynamically more stable isomer. acs.orgacs.org For instance, the reaction of 1,3-cyclohexanedione (B196179) with this reagent system yields exclusively 3-((trimethylsilyl)oxy)-2-cyclohexenone. acs.org The reaction is typically carried out by heating a solution of the silylamine and methyl iodide in a solvent like benzene, followed by the addition of the ketone. acs.org

The regioselective synthesis of silyl enol ethers from cyclic ketones is of particular importance in synthetic chemistry. The control over which regioisomer is formed (the kinetic or thermodynamic product) allows for targeted functionalization of the cyclic system. For instance, treatment of α,β-unsaturated ketones with magnesium metal in the presence of trimethylsilyl chloride (TMSCl) in N,N-dimethylformamide (DMF) leads to a facile and regioselective reductive dimerization, yielding 1,6-bis(trimethylsilyloxy)-1,5-dienes. ahmadullins.com This method is characterized by its mild conditions and high regioselectivity. ahmadullins.com

Another approach involves the nickel-catalyzed remote functionalization of ketones. acs.orgnih.gov This strategy allows for the Z-selective synthesis of silyl enol ethers by a chain-walking mechanism from a distant olefinic site. acs.org The positional selectivity is dictated by the direction of the chain walk and is independent of the thermodynamic stability of the resulting silyl enol ether. acs.org This method has been successfully applied to the formation of cyclic silyl enol ethers. acs.org

The formation of silyl enol ethers from unsymmetrical ketones can lead to two different regioisomers: the kinetic and the thermodynamic product. udel.edumasterorganicchemistry.com The kinetic enolate is formed faster and typically results from the removal of a proton from the less sterically hindered α-carbon. udel.edu The thermodynamic enolate, on the other hand, is the more stable product and generally has a more substituted double bond. udel.edumasterorganicchemistry.com

The outcome of the reaction can be controlled by the choice of reaction conditions. wikipedia.org To favor the kinetic product, a strong, sterically hindered base like lithium diisopropylamide (LDA) is used at low temperatures (e.g., -78 °C). wikipedia.orgudel.edu These conditions promote rapid and irreversible deprotonation at the less hindered site. udel.edu Conversely, to obtain the thermodynamic product, a weaker base such as triethylamine or an alkoxide is used, often at higher temperatures. wikipedia.orgudel.edu These conditions allow for the reaction to be reversible, enabling the system to equilibrate to the more stable thermodynamic enolate. udel.edu

Table 2: Conditions for Selective Silyl Enol Ether Formation

| Desired Product | Base | Temperature | Key Feature |

|---|---|---|---|

| Kinetic Silyl Enol Ether | Strong, hindered (e.g., LDA) | Low (e.g., -78 °C) | Rapid, irreversible deprotonation at the less substituted carbon. wikipedia.orgudel.edu |

Wurtz-Fittig Coupling Reactions for Silylcyclohexenone Derivatives

The Wurtz-Fittig reaction provides a valuable method for the synthesis of organosilicon compounds, including silylcyclohexenone derivatives. wikipedia.org This reaction involves the coupling of a halide with an organometallic reagent, typically using sodium metal. wikipedia.org In the context of synthesizing silylcyclohexenones, a cyclic vinyl halide can be reacted with sodium and chlorotrimethylsilane (B32843). researchgate.net

A specific example is the synthesis of 2-trimethylsilyl-3-methyl-cyclohexen-1-one. This compound, a cyclic α-acyl anionic synthon, was prepared in good yield through the Wurtz-Fittig coupling of 6-bromo-7-methyl-1,4-dioxaspiro ahmadullins.comucla.edu-6-decene with metallic sodium and chlorotrimethylsilane in anhydrous ether. researchgate.net This methodology has been utilized to prepare a variety of simple and substituted cyclic vinylsilanes. researchgate.net The Wurtz-Fittig reaction has also been applied to the synthesis of other organosilicon compounds, such as silylated calixarenes and vinylsilanes, although it can be accompanied by side reactions. wikipedia.org

An in-depth examination of the synthetic methodologies for producing this compound and its various analogs reveals a range of sophisticated chemical strategies. These methods provide pathways to the core structure and allow for the introduction of substituents at various positions, as well as the generation of key precursors for further reactions.

Reactivity and Reaction Mechanisms of 2 Trimethylsilyl 2 Cyclohexen 1 One

Overview of Reactivity Profiles as a Silyl (B83357) Enone Electrophile

2-(Trimethylsilyl)-2-cyclohexen-1-one is classified as a silyl enone. sigmaaldrich.comsigmaaldrich.com Its reactivity as an electrophile is primarily dictated by the α,β-unsaturated ketone moiety. The conjugation of the carbon-carbon double bond with the electron-withdrawing carbonyl group results in a delocalized π-system. This delocalization induces a partial positive charge on the β-carbon, rendering it susceptible to attack by nucleophiles. fiveable.mepressbooks.pub This inherent electrophilicity is the basis for its participation in conjugate addition reactions.

The presence of the trimethylsilyl (B98337) group at the α-position introduces specific steric and electronic effects that modulate its reactivity. Sterically, the bulky trimethylsilyl group can hinder the approach of nucleophiles to the α-position and the carbonyl carbon. nih.gov Electronically, silicon is known to stabilize a positive charge on a β-carbon (the β-silicon effect), although in the α-position, its effect is more complex and can influence the electron density of the conjugated system. This combination of electronic and steric factors makes this compound a unique and selective electrophile in various organic transformations.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and this compound serves as a key substrate in several important cycloaddition pathways. nih.gov

Research by the Garg and DuBois groups has demonstrated that this compound is a valuable precursor for the in-situ generation of cyclohexyne (B14742757). sigmaaldrich.comsigmaaldrich.com Cycloalkynes are highly reactive and unstable intermediates that readily participate in cycloaddition reactions. The ability to generate such a reactive species from a stable, storable compound like this compound is of significant synthetic utility.

The transformation of this compound into the reactive cyclohexyne intermediate proceeds through the formation of a silyltriflate adduct. sigmaaldrich.comsigmaaldrich.com This is typically achieved by treating the silyl enone with a triflating agent, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The resulting vinyl triflate is a key intermediate that, upon treatment with a fluoride (B91410) source, eliminates the triflate and silyl groups to generate the transient cyclohexyne.

Once the silyltriflate adduct of this compound is formed, it can be subjected to a variety of dienes and dipolarophiles to undergo cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com The generation of the cyclohexyne intermediate is typically triggered by the addition of a fluoride source, such as cesium fluoride (CsF). The fluoride ion attacks the silicon atom, initiating the elimination sequence that produces cyclohexyne. The highly reactive cyclohexyne is then immediately trapped by the diene or dipolarophile present in the reaction mixture to form the corresponding cycloadduct. This strategy has been employed in the modular synthesis of complex molecules, including the pentacyclic core of batrachotoxin (B49). sigmaaldrich.com

Palladium-catalyzed [3+2] cycloadditions using trimethylenemethane (TMM) precursors are a well-established method for the synthesis of five-membered rings. fiveable.meorgsyn.org These reactions typically involve the reaction of a TMM precursor, such as 3-acetoxy-2-trimethylsilylmethyl-1-propene, with an electron-deficient olefin in the presence of a palladium(0) catalyst. nih.govresearchgate.net The α,β-unsaturated ketone system of this compound makes it a suitable partner in this type of reaction.

The general mechanism involves the formation of a palladium-TMM complex, which then reacts with the enone. The reaction is proposed to proceed in a stepwise manner, where the nucleophilic TMM complex attacks the β-carbon of the enone to form a palladium-enolate intermediate. Subsequent intramolecular cyclization then yields the five-membered ring product. uni.lu While specific examples with this compound are not prevalent in the reviewed literature, its structural similarity to other enones that successfully undergo this reaction, such as cyclopentenone, suggests its applicability in forming functionalized bicyclic systems.

Table 1: Overview of Cycloaddition Pathways

| Precursor/Intermediate | Reagents | Reactive Species | Subsequent Reaction |

|---|---|---|---|

| This compound | TMSOTf | Silyltriflate adduct | Generation of Cyclohexyne |

| Silyltriflate adduct | CsF, Diene/Dipolarophile | Cyclohexyne | [4+2] or [3+2] Cycloaddition |

| This compound | TMM precursor, Pd(0) catalyst | Palladium-TMM complex | [3+2] Cycloaddition |

Conjugate Addition Reactions of this compound

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com As a classic Michael acceptor, the enone system of this compound is expected to undergo this type of reaction with a variety of nucleophiles. The reaction is driven by the formation of a thermodynamically stable product where the carbonyl group is retained. msu.edu

The general mechanism involves the attack of a nucleophile at the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during workup, yields the 1,4-adduct. msu.edu A wide range of nucleophiles can be employed in conjugate addition reactions.

The presence of the α-trimethylsilyl group can influence the stereochemical outcome of the conjugate addition. The bulky silyl group can direct the incoming nucleophile to the face opposite to it, potentially leading to high diastereoselectivity. This has been observed in related systems where bulky groups adjacent to a Michael acceptor control the stereochemistry of the addition. nih.gov

While specific studies detailing an extensive range of nucleophiles with this compound were not the focus of the reviewed literature, the reactivity of the parent 2-cyclohexen-1-one (B156087) is well-established with various nucleophiles. It is reasonable to extrapolate that this compound would react similarly, with the silyl group primarily influencing the stereoselectivity and potentially the reaction rate. For instance, silyl-cuprate reagents have been shown to add in a conjugate fashion to enones. nih.govrsc.org

Table 2: Representative Nucleophiles in Conjugate Addition to Enones

| Nucleophile Class | Specific Examples |

|---|---|

| Organocuprates | Gilman reagents (R₂CuLi) |

| Enolates | Malonates, β-ketoesters |

| Amines | Primary and secondary amines |

| Thiols | Thiophenols, alkyl thiols |

| Cyanide | Sodium or potassium cyanide |

| Silyl-based reagents | Silyl-cuprates |

Catalytic Enantioselective Conjugate Addition of Alkynyl Groups (e.g., Trimethylsilylacetylene)

The conjugate addition of alkynyl groups to cyclic α,β-unsaturated ketones has been a significant challenge in synthetic chemistry. acs.org Traditional organocuprate reagents are often ineffective for such transformations due to the strong bond between copper and the alkynyl ligand. acs.org However, a notable breakthrough was achieved with the catalytic asymmetric conjugate addition of trimethylsilylacetylene (B32187) to 2-cyclohexen-1-one. acs.orgnih.gov This reaction is effectively catalyzed by a chiral bisoxazoline-Ni complex, using dimethylalumino TMS-acetylide as the alkynylating agent. acs.orgnih.gov

The process involves the careful preparation of the dimethylaluminum TMS-acetylide reagent, ensuring a precise 1:1 stoichiometry of trimethylsilylacetylene lithium (TMSCCLi) and dimethylaluminum chloride (Me₂AlCl). acs.org An excess of Me₂AlCl can lead to a racemic product, while an excess of TMSCCLi can deactivate the catalyst. acs.org Under optimal conditions, the reaction proceeds with high enantioselectivity, yielding the β-alkynylated cyclohexanone (B45756) adduct. acs.org

Table 1: Catalytic Enantioselective Conjugate Addition of Trimethylsilylacetylene

| Catalyst | Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Chiral bisoxazoline-Ni complex | Dimethylalumino TMS-acetylide | 2-Cyclohexen-1-one | 3-(2-(trimethylsilyl)ethynyl)cyclohexan-1-one | 82-88% | Up to 68% |

Nickel-Catalyzed 1,4-Addition Mechanisms

Nickel catalysts play a crucial role in the 1,4-addition of organoaluminum acetylides to cyclic enones. acs.org Non-enantioselective versions of this reaction have been reported using a Ni(I) catalyst generated in situ from the reduction of Ni(acac)₂ with DIBAL-H. acs.org In the enantioselective variant, a Ni(II) complex with a chiral (S,S)-bisoxazoline ligand is employed. acs.orgacs.org

The reaction mechanism for the nickel-catalyzed conjugate addition is initiated by the addition of the catalyst to the dimethylaluminum TMS-acetylide solution. acs.org Subsequent introduction of the Michael acceptor, 2-cyclohexen-1-one, leads to the formation of the conjugate adduct. acs.org The reaction's success is highly dependent on the precise control of reagents and conditions to favor the desired 1,4-addition pathway and suppress side reactions. acs.org

Regio- and Chemoselective Condensations with Carbonyl Compounds

The compound 3-[(trimethylsilyl)methyl]-2-cyclohexen-1-one, a regioisomer of the primary subject, demonstrates notable regio- and chemoselective condensation reactions with various carbonyl compounds. acs.org This reactivity highlights the influence of the silyl group's position on the cyclohexenone ring, directing the outcome of aldol-type reactions. acs.org While detailed mechanisms for this compound in this specific context are less commonly reported in the provided search results, the behavior of its isomer suggests that the silyl group is a key determinant in controlling the regioselectivity of enolate formation and subsequent condensation.

Michael Addition with Nucleophiles (e.g., Enolates, Silyl Enol Ethers)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com This reaction is highly relevant to this compound, which serves as an excellent Michael acceptor.

The general mechanism involves three main steps:

Formation of a nucleophile, such as an enolate from a ketone or a silyl enol ether. masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-position of the α,β-unsaturated system. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl compound or a related adduct. masterorganicchemistry.com

A variety of nucleophiles, including enolates, amines, and silyl enol ethers, can participate in Michael additions. masterorganicchemistry.commasterorganicchemistry.com The use of silyl enol ethers in this context is often referred to as the Mukaiyama-Michael reaction, which typically requires Lewis acid catalysis. princeton.edu The reaction of silyl enol ethers with α,β-unsaturated ketones, like 2-cyclohexen-1-one, provides a powerful method for the stereoselective synthesis of complex molecules. documentsdelivered.comacs.org

Transformations Involving the Silyl Moiety

The trimethylsilyl group in this compound and its derivatives is not merely a passive substituent; it actively participates in and influences a range of chemical transformations.

Desilylation Reactions and Product Transformations

Desilylation, the cleavage of the carbon-silicon or oxygen-silicon bond, is a fundamental reaction of organosilanes. In the context of this compound, this typically refers to the cleavage of the O-Si bond of the enol ether. This process is often referred to as deprotection when the silyl group is employed as a protecting group for the enol.

A common method for cleaving silyl ethers involves the use of fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluorine for silicon drives the reaction, resulting in the formation of the corresponding enolate and a stable fluorosilane. Acid-catalyzed hydrolysis is another effective method, which proceeds via protonation of the enol ether oxygen, followed by nucleophilic attack of water to yield the parent carbonyl compound, in this case, 2-cyclohexen-1-one.

Recent studies have highlighted the use of catalytic amounts of potassium trimethylsilanolate (KOTMS) for the efficient cleavage of various organosilanes under mild, additive-free conditions, achieving high yields. organic-chemistry.org

A significant application of this compound involves its transformation into a highly valuable cyclohexyne precursor. sigmaaldrich.comsigmaaldrich.comchemdict.com This conversion is achieved by treating the silyl enone to form a silyltriflate adduct. In the presence of a fluoride source like Cesium Fluoride, this adduct eliminates the silyl and triflate groups to generate the highly reactive cyclohexyne intermediate, which can then be trapped by various dienes and dipolarophiles to construct complex cyclic systems. sigmaaldrich.com

Isomerization of Silylated Lithium Enolates

The regiochemistry of silyl enol ethers derived from unsymmetrical ketones can be controlled under kinetic or thermodynamic conditions. makingmolecules.com Trapping a lithium enolate with a silyl chloride at low temperatures typically yields the less substituted, kinetically favored silyl enol ether. makingmolecules.combham.ac.uk Conversely, thermodynamic conditions with a weak base favor the more substituted, thermodynamically stable isomer. makingmolecules.com

While the prompt refers to the isomerization of silylated lithium enolates, a closely related and well-documented process is the isomerization of the neutral silyl enol ethers themselves. Kinetically favored silyl enol ethers can be smoothly isomerized to their more thermodynamically stable counterparts. This transformation can be catalyzed by strong acids. For instance, a plausible mechanism involves the rapid protonation of the silyl enol ether by the acid catalyst to form a siloxonium cation. Subsequent deprotonation at a different alpha-position by another molecule of the silyl enol ether leads to an equilibrium that favors the formation of the more stable isomer.

Generation of Lithium Enolates from Silyl Enol Ethers via Nucleophilic Substitution at Silicon

One of the most powerful features of silyl enol ethers like this compound is their ability to act as stable, isolable precursors to highly reactive lithium enolates. bham.ac.uk The generation of the lithium enolate from the silyl enol ether is achieved through a nucleophilic substitution reaction at the silicon atom. makingmolecules.com

This reaction is typically performed using an organolithium reagent, such as methyllithium. The nucleophilic methyl group attacks the electrophilic silicon atom of the trimethylsilyl group, cleaving the strong silicon-oxygen bond. This process regenerates the lithium enolate and produces a volatile, non-reactive byproduct, tetramethylsilane. makingmolecules.com This strategy is advantageous as it allows for the controlled, stoichiometric generation of a specific enolate from a purified precursor, avoiding potential side reactions that can occur during the direct deprotonation of the parent ketone. makingmolecules.combham.ac.uk

Other Key Reactions and Transformations

Beyond enolate generation and isomerization, this compound and related silyl enol ethers participate in a variety of other key transformations that are valuable in organic synthesis.

Sulfenylation at Alpha Carbons of Carbonyl Compounds via Silyl Enol Ethers

Silyl enol ethers serve as effective nucleophiles for introducing functional groups at the α-position of the corresponding carbonyl compound. Alpha-sulfenylation is a prime example of this reactivity. The reaction involves treating the silyl enol ether with an electrophilic sulfur reagent, such as a sulfenyl chloride (e.g., PhSCl).

In this reaction, the electron-rich double bond of the silyl enol ether attacks the electrophilic sulfur atom. The chloride ion released from the sulfenylating agent then attacks the trimethylsilyl group, facilitating its removal as trimethylsilyl chloride and yielding the α-sulfenylated carbonyl compound. This method provides a direct route to α-thio ketones, which are valuable synthetic intermediates.

Regiocontrolled One-Carbon Ring Contractions of Cyclic Silyl Enol Ethers

Cyclic silyl enol ethers are precursors for ring contraction reactions, which are powerful methods for synthesizing smaller, often strained, carbocycles from larger ring systems. ntu.ac.ukrsc.org These transformations, such as the Favorskii or Wolff rearrangements, allow for the construction of highly functionalized cyclopropanes, cyclobutanes, and cyclopentanes. ntu.ac.ukrsc.org

A general strategy for a one-carbon ring contraction starting from a cyclic silyl enol ether would first involve its conversion to an α-functionalized ketone. For example, halogenation of the silyl enol ether would yield an α-haloketone. Treatment of this intermediate with a base can induce a Favorskii-type rearrangement, where the enolate formed attacks the carbon bearing the halogen, leading to a bicyclic cyclopropanone (B1606653) intermediate. This strained intermediate then opens to afford the ring-contracted carboxylic acid derivative. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving a stereospecific ring contraction as a key step. nih.govnih.gov

Conversion of 5-Trimethylsilyl-2-cyclohexenone to Gamma-Butyrolactone (B3396035) Derivatives

The specific conversion of 5-trimethylsilyl-2-cyclohexenone, an isomer of the primary subject compound, into gamma-butyrolactone derivatives is a specialized transformation. Detailed research findings for this specific conversion were not available in the consulted sources. However, such a transformation would likely involve oxidative cleavage of the cyclohexene (B86901) ring. A potential pathway could be a Baeyer-Villiger oxidation, where the ketone is treated with a peroxy acid. Depending on the migratory aptitude of the adjacent carbons, this could lead to the formation of a lactone. Subsequent transformations would be required to modify the ring size and substituents to arrive at a gamma-butyrolactone derivative.

Electrocatalytic and Selective Hydrogenation Reactions of Related Cyclohexenones

The reactivity of the carbon-carbon double bond in α,β-unsaturated ketones like this compound makes it a target for various reduction methodologies, including catalytic hydrogenation and electrochemical methods. Research into the selective reduction of related, non-silylated cyclohexenones provides a framework for understanding the potential transformations of the title compound. The primary goals in the hydrogenation of these substrates are typically the selective reduction of the C=C bond (1,4-reduction) to yield the corresponding saturated ketone, or the selective reduction of the C=O bond (1,2-reduction) to produce the allylic alcohol.

Catalytic Hydrogenation of 2-Cyclohexen-1-one

The selective hydrogenation of 2-cyclohexen-1-one is a well-studied model reaction. The choice of catalyst, support, solvent, and reaction conditions plays a critical role in determining the product distribution between cyclohexanone (from C=C reduction) and 2-cyclohexen-1-ol (B1581600) (from C=O reduction).

One highly effective method involves the use of a Platinum-MCM-41 catalyst in supercritical carbon dioxide (scCO₂). This system demonstrates exceptional activity and selectivity for the 1,4-reduction product, cyclohexanone. researchgate.netrsc.org A significant increase in the turnover frequency (TOF) is observed when the pressure of the scCO₂ is raised, highlighting the influence of the reaction medium on catalytic performance. researchgate.net The reaction proceeds rapidly at a relatively mild temperature of 40°C, achieving 100% selectivity for cyclohexanone. researchgate.netrsc.org

Bimetallic nanoparticles have also shown significant promise. Iron-ruthenium (Fe-Ru) nanoparticles suspended in imidazolium (B1220033) ionic liquids are effective catalysts for the selective hydrogenation of cyclohexenone to cyclohexanone at 50°C. rsc.org Among various compositions, bimetallic Fe-Ru nanoparticles with a 1:1 atomic ratio were found to be the most active. The addition of carbon dioxide to the ionic liquid phase can further enhance the reaction rate fourfold. rsc.org This system achieves high selectivity (>95%) for cyclohexanone and allows for catalyst reuse over multiple cycles without significant loss of activity. rsc.org

The nature of the catalyst support and the specific metal used are crucial. For instance, studies on rhodium supported on silica (B1680970) (Rh/SiO₂) indicate that the hydrogenation of the C=C double bond is favored, influenced by the anchoring of the carbonyl group to the metal surface. researchgate.net

Table 1: Selective Catalytic Hydrogenation of 2-Cyclohexen-1-one to Cyclohexanone

| Catalyst System | Solvent/Medium | Temperature (°C) | Pressure | Selectivity for Cyclohexanone (%) | Turnover Frequency (TOF) (min⁻¹) |

| Pt-MCM-41 | Supercritical CO₂ | 40 | 7 MPa | 100 | 2283 |

| Pt-MCM-41 | Supercritical CO₂ | 40 | 14 MPa | 100 | 5051 researchgate.net |

| Fe-Ru (1:1) NPs | [BMIm][BF₄] | 50 | - | >95 | - |

| Fe-Ru (1:1) NPs | [BMIm][BF₄] + CO₂ | 50 | 60 bar (CO₂) | >95 | ~5 (300 h⁻¹) rsc.org |

Electrocatalytic Reductions

Electrochemical methods offer a sustainable and catalyst-free alternative for the selective 1,4-reduction of α,β-unsaturated ketones. rsc.orgrsc.org These reactions can proceed under ambient conditions in the open air, representing a significant advantage in terms of operational simplicity and energy consumption. rsc.org

A notable system employs a mixture of methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) as the solvent, with ammonium (B1175870) chloride (NH₄Cl) as the sole additive. rsc.org In this process, both the solvent (methanol) and the additive (NH₄Cl) act as hydrogen donors to achieve the reduction of the C=C bond. rsc.orgrsc.org The reaction occurs at a cathode, while the DMSO is believed to act as a sacrificial reductant at the anode. rsc.org This method is compatible with a wide array of α,β-unsaturated ketones, suggesting its potential applicability to silylated substrates like this compound.

The outcome of the electrochemical reduction of α,β-unsaturated ketones can be highly dependent on the solution's pH and the cathode potential when using protic solvents like ethanol-water. acs.org Early studies showed that depending on these conditions, the reaction could yield either the saturated ketone (via 1,4-reduction) or hydrodimers (formed via coupling of two enone molecules). acs.org The use of aprotic solvents like N,N-dimethylformamide (DMF) allows for the formation of intermediate radical anions, which can then lead to dimerized products. acs.org

Table 2: Electrochemical 1,4-Reduction of Chalcone (A Model α,β-Unsaturated Ketone)

| Cathode | Solvent System | Additive | Product | Yield (%) |

| RVC | MeOH/DMSO (1:1) | NH₄Cl | 1,3-Diphenyl-1-propanone | 99 |

| Pt | MeOH/DMSO (1:1) | NH₄Cl | 1,3-Diphenyl-1-propanone | 95 |

| Cu | MeOH/DMSO (1:1) | NH₄Cl | 1,3-Diphenyl-1-propanone | 94 |

| Fe | MeOH/DMSO (1:1) | NH₄Cl | 1,3-Diphenyl-1-propanone | 96 rsc.org |

Note: Data presented for Chalcone (1,3-diphenyl-2-propen-1-one) as a representative α,β-unsaturated ketone in the study demonstrating the sustainable electrochemical reduction. This method is shown to be applicable to a broad range of substrates.

Applications of 2 Trimethylsilyl 2 Cyclohexen 1 One in Advanced Organic Synthesis

Strategic Utility as a Cyclohexyne (B14742757) Precursor in Complex Molecule Synthesis

One of the most significant applications of 2-(trimethylsilyl)-2-cyclohexen-1-one lies in its ability to be converted into a highly reactive cyclohexyne precursor. sigmaaldrich.comsigmaaldrich.com This transformation is typically achieved by converting the silyl (B83357) enone into a silyltriflate adduct. sigmaaldrich.com Subsequent treatment with a fluoride (B91410) source, such as cesium fluoride, promotes a β-elimination reaction to generate the strained cyclohexyne intermediate in situ. sigmaaldrich.comresearchgate.net

This transient cyclohexyne is a potent dienophile and dipolarophile, readily participating in cycloaddition reactions with various dienes and other trapping agents. sigmaaldrich.comnih.gov This reactivity has been harnessed in the synthesis of complex polycyclic frameworks. For instance, the reaction of cyclohexyne with α-pyrones yields tetrahydronaphthalene derivatives. researchgate.net The development of silyl triflate and, more recently, silyl tosylate precursors has expanded the scope and utility of this methodology, providing more stable and scalable routes to these strained intermediates. nih.govnih.gov The ability to generate cyclohexyne under controlled conditions has made this compound a cornerstone in the construction of intricate molecular architectures.

Building Block for Diverse Cyclohexenone Derivatives and Related Cyclic Systems

Beyond its role as a cyclohexyne precursor, this compound serves as a versatile building block for the synthesis of a wide array of cyclohexenone derivatives and other related cyclic systems. The presence of the trimethylsilyl (B98337) group offers a handle for various chemical manipulations, allowing for the introduction of diverse functionalities onto the cyclohexenone scaffold.

For example, conjugate addition reactions to the related 5-trimethylsilyl-2-cyclohexenone have been shown to proceed with high diastereoselectivity. colab.ws Nucleophiles such as active methylene (B1212753) compounds, trialkylboranes, enol silyl ethers, allylsilanes, and diethylaluminium cyanide add to the enone system to generate highly substituted cyclohexanone (B45756) derivatives. colab.ws This diastereoselectivity is crucial for controlling the stereochemistry of the final products. Furthermore, cascade reactions involving double Michael additions have been developed to construct highly functionalized cyclohexanones from related starting materials. beilstein-journals.org These strategies highlight the utility of silylated cyclohexenones in building complex cyclic structures with a high degree of stereocontrol.

Synthetic Routes to Natural Product Cores and Analogues (e.g., Batrachotoxin)

The strategic importance of this compound and its derivatives is prominently featured in the total synthesis of complex natural products. A notable example is the synthesis of batrachotoxin (B49), a highly potent steroidal alkaloid neurotoxin. organic-chemistry.orgstanford.edu In a synthetic approach developed by Du Bois and coworkers, a key fragment of the batrachotoxin core was assembled using methodologies related to silylated cyclohexenones. organic-chemistry.orgstanford.edu

The synthesis involved the coupling of an A/B-ring component with a D-ring precursor, followed by a radical cyclization cascade to form the central C-ring. organic-chemistry.orgstanford.edu This elegant strategy allowed for the stereoselective construction of the complex pentacyclic core of batrachotoxin. sigmaaldrich.comstanford.edu The ability to generate key intermediates with precise stereochemical control is a testament to the power of modern synthetic methods, where building blocks derived from compounds like this compound play a pivotal role. Other synthetic approaches to batrachotoxin have also been developed, showcasing the ongoing efforts in the synthesis of this challenging natural product. organic-chemistry.orgresearchgate.net

Role in Diastereoselective and Enantioselective Synthesis

The application of this compound and its derivatives extends to the realm of diastereoselective and enantioselective synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. The stereoselective synthesis of highly substituted cyclohexanones is a significant area of research, as these motifs are present in numerous biologically active natural products and pharmaceuticals. beilstein-journals.org

Methodologies such as cascade inter–intramolecular double Michael additions have been reported to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Furthermore, the diastereoselective 1,4-addition of various nucleophiles to 5-trimethylsilyl-2-cyclohexenone has been demonstrated to yield products with high diastereomeric purity. colab.ws In enantioselective synthesis, the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087), a related compound, using chiral catalysts can produce chiral alcohols with varying degrees of enantiomeric excess. These examples underscore the importance of silylated cyclohexenones in constructing stereochemically complex molecules.

Methodologies for Carbon-Chain Homologation and Extension

While direct one-carbon homologation of this compound itself is not extensively documented in the provided search results, the broader field of carbon-chain homologation offers relevant context. Homologation, the process of extending a carbon chain by a single methylene (-CH2-) unit, is a crucial strategy in medicinal chemistry and drug discovery for fine-tuning the properties of molecules. nih.govscienceopen.com

General methods for the one-carbon homologation of alkenes have been developed, which can be applied to complex molecules. nih.govnih.gov These methods often involve a one-pot process that formally inserts a methylene unit into an alkene chain. nih.gov While the direct application to this compound is not specified, the principles of these homologation strategies could potentially be adapted for the modification of this and related cyclohexenone systems, further expanding their synthetic utility. Other homologation methods exist for different functional groups, such as the Arndt-Eistert synthesis for carboxylic acids. organic-chemistry.org

Precursors for Optically Active Carbonyl Compounds

The conversion of this compound and related cyclohexenones into optically active carbonyl compounds is a valuable transformation in organic synthesis. The asymmetric reduction of the parent compound, 2-cyclohexen-1-one, is a well-established method for producing optically active (R)-cyclohex-2-enol. researchgate.net

One common approach is the asymmetric hydrosilylation of 2-cyclohexen-1-one using a chiral catalyst, followed by hydrolysis to yield the chiral alcohol. researchgate.net For example, the use of a ZnEt2/pybox catalyst system can achieve this transformation with good yields and enantioselectivities. researchgate.net These optically active alcohols can then be further manipulated or used as chiral building blocks in the synthesis of more complex molecules. The ability to access these enantiomerically enriched compounds from readily available starting materials is a significant advantage in modern asymmetric synthesis.

Spectroscopic Characterization and Structural Analysis Focused on Academic Interpretation

Elucidation of Molecular Structure and Conformation in Reaction Intermediates and Products

2-(Trimethylsilyl)-2-cyclohexen-1-one is a substituted α,β-unsaturated ketone. Its six-membered ring is not planar due to the presence of four sp³ hybridized carbon atoms. The parent 2-cyclohexen-1-one (B156087) molecule is known to exist in a dynamic equilibrium between slightly different non-planar conformations, most commonly described as a half-chair or a twisted-envelope form. Theoretical studies on the parent structure suggest a predominant envelope conformation is the most stable. rsc.org

The introduction of a bulky trimethylsilyl (B98337) group at the C2 position significantly influences the ring's conformational preference. The silyl (B83357) group introduces steric strain and stereoelectronic effects that can favor specific conformations in reaction intermediates and products. For instance, studies on related trimethylsilyl-substituted cyclohexanes have shown that strong σ–σ* interactions between the carbon-silicon (C-Si) bonding orbital and adjacent anti-bonding orbitals can stabilize conformations that would otherwise be considered sterically unfavored. rsc.org

In this compound, the carbons C1, C2, C3, and the oxygen atom are sp² hybridized and tend to be coplanar to maximize conjugation. The rest of the ring (C4, C5, C6) puckers out of this plane. The precise conformation can be elucidated by detailed NMR analysis, particularly through the measurement of proton-proton (¹H-¹H) coupling constants, which are highly dependent on the dihedral angles between the protons, and by Nuclear Overhauser Effect (NOE) experiments, which provide information on through-space proximity of atoms. These analyses are crucial when this compound acts as an intermediate, as its conformation can dictate the stereochemical outcome of subsequent reaction steps.

Spectroscopic Signatures Relevant to Reaction Monitoring and Mechanism Confirmation

The progress of chemical reactions involving this compound, such as its conversion to a cyclohexyne (B14742757) precursor, can be effectively monitored by observing characteristic changes in its NMR and IR spectra. sigmaaldrich.com The distinct spectroscopic signatures of the functional groups provide a reliable method for confirming reaction mechanisms and identifying key intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. The most prominent absorption band for this compound is the carbonyl (C=O) stretch of the α,β-unsaturated ketone. This band is expected to appear in the region of 1685–1665 cm⁻¹. For comparison, the C=O stretch in the parent 2-cyclohexen-1-one is observed around 1670 cm⁻¹. nist.govchemicalbook.com The conjugation to both the C=C double bond and the silicon atom influences the precise frequency. Other important vibrations include the C=C stretch, which is typically weaker than the C=O stretch, and strong absorptions corresponding to the Si-C bonds of the trimethylsilyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed information about the carbon and proton environment within the molecule.

¹H NMR: The proton spectrum is characterized by a very distinct, strong singlet at high field (typically δ 0.0–0.2 ppm) corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. The single vinylic proton at the C3 position is expected to appear as a multiplet in the downfield region (δ 6.5-7.0 ppm). The protons on the saturated carbons of the ring (C4, C5, and C6) would produce complex multiplets in the upfield region (δ 1.8–2.6 ppm).

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. The carbonyl carbon (C1) is the most deshielded, appearing at δ 195-205 ppm. The two olefinic carbons (C2 and C3) are found in the δ 130–160 ppm range, with the silyl-substituted C2 being significantly influenced by the electropositive silicon atom. The carbons of the TMS group give a characteristic signal at high field (δ -2 to +2 ppm).

The following table summarizes the expected key spectroscopic signatures for this compound based on data from analogous compounds and established spectroscopic principles.

| Technique | Functional Group / Atom | Expected Signature / Chemical Shift (δ) | Notes |

|---|---|---|---|

| IR Spectroscopy | C=O (Ketone) | ~1675 cm⁻¹ | Strong, characteristic α,β-unsaturated ketone stretch. |

| C=C (Alkene) | ~1600 cm⁻¹ | Conjugated alkene stretch, typically weaker than C=O. | |

| Si-CH₃ (Symmetric bend) | ~1250 cm⁻¹ | Strong, sharp "umbrella" deformation, characteristic of a TMS group. | |

| Si-C (Rocking) | ~840 cm⁻¹ | Strong vibration, also characteristic of a TMS group. | |

| ¹H NMR | -Si(CH₃)₃ | ~0.1 ppm | Strong singlet, integrating to 9 protons. |

| -CH= | ~6.7 ppm | Multiplet, integrating to 1 proton (vinylic H at C3). | |

| -C(=O)-CH₂- | ~2.4 ppm | Multiplet, integrating to 2 protons (allylic H at C6). | |

| -CH₂-CH₂- | ~2.0, ~2.5 ppm | Overlapping multiplets for C4 and C5 protons. | |

| ¹³C NMR | C=O | ~200 ppm | Carbonyl carbon (C1). |

| C-Si | ~158 ppm | Silyl-substituted olefinic carbon (C2). | |

| C=C | ~145 ppm | Olefinic carbon (C3). | |

| -CH₂- (C4, C5, C6) | ~25-40 ppm | Aliphatic carbons of the ring. | |

| -Si(CH₃)₃ | ~-1.0 ppm | Methyl carbons of the TMS group. |

Theoretical and Computational Chemistry of 2 Trimethylsilyl 2 Cyclohexen 1 One Systems

Quantum Chemical Calculations of Reaction Pathways and Energy Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the intricate reaction pathways and energy landscapes of reactions involving 2-(trimethylsilyl)-2-cyclohexen-1-one. These calculations allow for the determination of the geometries of reactants, transition states, intermediates, and products, along with their corresponding energies.

For instance, in a typical Michael addition reaction of a nucleophile to this compound, computational methods can elucidate the step-by-step mechanism. The energy profile for such a reaction would be calculated, revealing the activation energies for each step and the relative stabilities of any intermediates. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step.

Similarly, in Diels-Alder reactions where this compound acts as the dienophile, quantum chemical calculations can model the concerted or stepwise nature of the cycloaddition. The calculations can predict the endo/exo selectivity by comparing the activation barriers of the respective transition states. The influence of the bulky trimethylsilyl (B98337) group on the energy landscape can be precisely quantified, explaining observed experimental outcomes.

Table 1: Hypothetical Calculated Energy Profile for the Michael Addition of a Generic Nucleophile to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Enone + Nucleophile) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Enolate Intermediate | -5.8 |

| Transition State 2 (Protonation) | +3.1 |

| Product | -12.5 |

| Note: These values are illustrative and would be determined for a specific reaction using methods like B3LYP/6-31G(d). |

Mechanistic Probing via Computational Methods (e.g., Initial Complex Formation, Transition State Analysis, Frontier Molecular Orbital (HOMO-LUMO) Interactions)

Computational methods offer a powerful lens for the detailed mechanistic probing of reactions involving this compound. This analysis typically begins with the investigation of the initial complex formation between the reactants. Non-covalent interactions, such as van der Waals forces and electrostatic interactions, that stabilize the pre-reaction complex can be identified and quantified.

Transition state analysis is a cornerstone of mechanistic computational chemistry. By locating the transition state structure for a given reaction step, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Frontier Molecular Orbital (FMO) theory is a key concept used to rationalize the reactivity and selectivity in these systems. fiveable.me The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic this compound governs the initial stages of many reactions. The energies and spatial distributions of these orbitals determine the preferred sites of attack and the stereochemical outcome. fiveable.me The presence of the electron-donating trimethylsilyl group raises the energy of the HOMO and influences the shape and energy of the LUMO of the enone system, thereby modulating its reactivity compared to unsubstituted cyclohexenone. rsc.org

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative DFT Calculation)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are typical for α,β-unsaturated ketones and are influenced by the silyl (B83357) substituent. |

Conformational Analysis and Ring Puckering Studies of Cyclohexenone and its Derivatives

The six-membered ring of this compound is not planar and exists in various conformations. Computational conformational analysis is employed to determine the relative energies of these different conformers and the energy barriers for their interconversion. The most stable conformation is typically a half-chair or a twisted-boat form.

The puckering of the cyclohexenone ring is a critical factor in determining the steric environment around the reactive sites and can influence the stereochemical outcome of reactions. The degree of puckering can be quantified using specific geometric parameters calculated from the optimized molecular structures. In the case of this compound, the bulky trimethylsilyl group can significantly influence the conformational equilibrium, potentially favoring conformations that minimize steric interactions.

Studies on related silacyclohexanes have shown that the introduction of a silicon atom into a six-membered ring alters the ring's geometry due to the longer C-Si and Si-Si bonds and different bond angles compared to their carbocyclic analogs. While the silicon in this compound is a substituent and not part of the ring, its steric and electronic effects on the ring's conformation are significant.

Prediction of Reactivity and Selectivity in Silyl Enone Reactions

A primary goal of computational studies on this compound is the prediction of its reactivity and selectivity in various chemical transformations. By modeling different reaction pathways and comparing their activation energies, chemists can predict which products are likely to form and in what ratios.

For example, in the case of a Diels-Alder reaction with an unsymmetrical diene, computational models can predict the regioselectivity (the "ortho" vs. "meta" adduct) by comparing the energies of the transition states leading to the different regioisomers. Similarly, the diastereoselectivity (endo vs. exo) can be predicted by evaluating the relative stabilities of the corresponding transition states. The trimethylsilyl group plays a crucial role in directing this selectivity through a combination of steric hindrance and electronic effects that modify the FMO interactions.

Machine learning models are also emerging as powerful tools for predicting stereoselectivity, trained on datasets of reactions with known outcomes. nih.govnih.gov

3D Interaction Energy Calculations and Crystal Packing Analysis (for related compounds)

While a crystal structure for this compound itself may not be readily available, computational methods can be used to predict its solid-state behavior by analogy with related compounds. 3D interaction energy calculations can be performed on a cluster of molecules to understand the nature and strength of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern crystal packing.

These calculations can provide insights into the likely crystal packing motifs and can help in the interpretation of experimental powder X-ray diffraction data. Understanding the intermolecular interactions is also crucial for comprehending the physical properties of the compound in the solid state, such as its melting point and solubility.

Organosilicon Chemistry Context of 2 Trimethylsilyl 2 Cyclohexen 1 One

Silyl (B83357) Enones and Silyl Enol Ethers as Pivotal Intermediates in Organic Synthesis

Silyl enol ethers and the closely related silyl enones are foundational intermediates in contemporary organic synthesis, prized for their stability and versatile reactivity. wikipedia.orgebi.ac.uk Silyl enol ethers, which feature an enolate oxygen bonded to an organosilicon group, are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org They function as neutral, mild nucleophiles, stable enough to be isolated yet reactive towards a host of electrophiles. wikipedia.org

Their utility is most prominently displayed in carbon-carbon bond-forming reactions. For instance, they are key participants in:

Mukaiyama Aldol Additions: Lewis acid-catalyzed reactions with aldehydes. ebi.ac.uk

Michael Reactions: Conjugate additions to α,β-unsaturated carbonyl compounds. ebi.ac.ukmasterorganicchemistry.com

Alkylations: Reactions with SN1-active electrophiles like tertiary or benzylic halides. wikipedia.org

Beyond C-C bond formation, silyl enol ethers can be transformed into other valuable functional groups. Halogenation yields α-haloketones, and oxidation with reagents like mCPBA or through the Saegusa–Ito oxidation (using palladium(II) acetate) produces α-hydroxy ketones (acyloins) or α,β-unsaturated ketones (enones), respectively. wikipedia.orgebi.ac.uk

2-(Trimethylsilyl)-2-cyclohexen-1-one is a specific type of silyl enone, a class of α,β-unsaturated ketones bearing a silyl group on the double bond. sigmaaldrich.com This substitution pattern endows it with unique reactivity, making it a valuable precursor for complex molecular architectures, such as the generation of highly reactive cyclohexyne (B14742757) intermediates. sigmaaldrich.comresearchgate.net

Comparative Reactivity Studies with Non-Silylated Alpha, Beta-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones is characterized by two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), also known as the Michael reaction. wikipedia.orglibretexts.org The outcome is largely determined by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithiums, tend to favor the faster 1,2-addition, while "soft" nucleophiles like cuprates, thiolates, and enolates typically undergo 1,4-addition. masterorganicchemistry.comlibretexts.org

In a non-silylated system like 2-cyclohexenone, this dichotomy of reactivity is clearly observed. orgsyn.org However, the introduction of a bulky trimethylsilyl group at the α-position (C-2), as in this compound, profoundly alters this reactivity profile.

The primary effect of the α-silyl group is steric. Its significant bulk shields the adjacent carbonyl carbon, sterically hindering the approach of nucleophiles for a 1,2-addition. This steric blockade effectively funnels nucleophiles, including traditionally "hard" ones, towards the now more accessible β-carbon, favoring the 1,4-conjugate addition pathway. This directing effect makes silylated enones reliable Michael acceptors. nih.gov

| Feature | 2-Cyclohexen-1-one (B156087) (Non-Silylated) | This compound (Silylated) |

| Primary Reaction with Hard Nucleophiles (e.g., Grignard) | Primarily 1,2-addition to the carbonyl. libretexts.org | Primarily 1,4-conjugate addition due to steric hindrance at the carbonyl. |

| Primary Reaction with Soft Nucleophiles (e.g., Cuprates) | 1,4-conjugate addition (Michael reaction). nih.gov | 1,4-conjugate addition, often with enhanced regioselectivity. |

| Access to α-position | The α-proton is acidic and can be removed by a base. | The α-position is blocked by the bulky TMS group. wikipedia.org |

Influence of the Trimethylsilyl Group on Electronic Properties, Reactivity, and Stereochemistry

Electronic Properties: Silicon is more electropositive than carbon, which leads to a polarized C-Si bond. A key electronic phenomenon is the β-silicon effect , where a silicon atom stabilizes a positive charge at the β-position. This stabilization arises from hyperconjugation between the high-energy σ-orbital of the C-Si bond and the empty p-orbital of the adjacent carbocation. ias.ac.in In the context of the enone system, this effect can influence the electron density of the conjugated π-system, further activating the β-carbon towards nucleophilic attack.

Reactivity: The combination of steric and electronic effects makes the TMS group a potent controller of reactivity.

Steric Director: As discussed, its bulkiness promotes conjugate addition. nih.gov

Activating Group: The electronic influence of the silyl group enhances the electrophilicity of the β-carbon.

Precursor to Reactive Intermediates: A crucial aspect of its reactivity is its ability to serve as a handle for generating other functionalities. For example, treatment of the corresponding silyl enol triflate of this compound with fluoride (B91410) ions induces a 1,2-elimination to form the highly strained and reactive intermediate, cyclohexyne. sigmaaldrich.comresearchgate.net This transformation highlights the role of the silyl group as a "traceless" director, as it is removed during the reaction.

Stereochemistry: The steric demand of the TMS group can be instrumental in controlling the stereochemistry of reactions. In additions to the cyclohexenone ring, the bulky silyl group can effectively block one face of the molecule, directing the incoming nucleophile to the opposite face. This can lead to high levels of diastereoselectivity in the formation of new stereocenters, a critical consideration in the synthesis of complex target molecules. nih.gov For instance, the stereoselectivity of Michael additions to substituted 2-cyclohexenones has been shown to be influenced by substituents on the ring. nih.gov

Strategic Use of the Trimethylsilyl Group as a Protecting Group and Activating Group

A hallmark of the trimethylsilyl group is its dual functionality as both a protecting and an activating group, a strategy well-exemplified by the chemistry of this compound. wikipedia.orgias.ac.in

As a Protecting Group: The TMS group is widely used to protect alcohols by converting them into trimethylsilyl (TMS) ethers. wikipedia.org This masks the acidic proton and the nucleophilicity of the hydroxyl group, allowing other parts of the molecule to react selectively. In this compound, the silyl group can be viewed as "protecting" the α-position. In a typical enone, the α-protons are acidic and can be removed by a base, leading to enolate formation and potential side reactions. The presence of the TMS group at this position prevents deprotonation, thereby directing reactivity towards the β-carbon or the carbonyl group. ias.ac.in

As an Activating Group: Paradoxically, the same group that protects the α-position also activates the molecule for specific, powerful transformations.

Activation for Conjugate Addition: It enhances the electrophilicity of the β-carbon and sterically ensures that nucleophilic attack occurs at this position. acs.org

Removable Activating Group: The C-Si bond can be selectively cleaved, most commonly with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). This property makes the TMS group a "traceless" activating group. A synthetic sequence can exploit the directing and activating effects of the silyl group, which is then removed in a later step. This strategy is central to the generation of cyclohexyne from 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126), where the fluoride-induced elimination of the silyl group and the triflate is the key step. researchgate.net

| Reagent Type | Common Examples | Purpose |

| Silylating Agents (Protection) | Trimethylsilyl chloride (TMSCl), Bis(trimethylsilyl)acetamide (BSA) | Introduction of the TMS protecting group. wikipedia.org |

| Deprotecting/Activating Agents | Tetrabutylammonium fluoride (TBAF), Cesium Fluoride (CsF) | Removal of the TMS group; activation for elimination. sigmaaldrich.comresearchgate.net |

Synergy of Organosilicon and Organosulfur Chemistry in Related Systems

Both organosilicon and organosulfur compounds are mainstays of organic synthesis, and their combined use can lead to powerful synthetic strategies. nih.govacs.org While direct applications involving both functionalities on this compound are specific, the broader synergy is evident in many synthetic contexts.

Organosulfur compounds offer a wide range of transformations based on the oxidation state of sulfur, while organosilicon reagents provide control over reactivity and stereochemistry. acs.org For example, the reaction of silyl enol ethers with electrophilic sulfur reagents like PhSCl allows for the introduction of a thioether group at the α-carbon of a ketone. wikipedia.org

In more complex systems, the interplay can be highly strategic. Isotopic labeling studies on the cycloaddition reactions of 1-phenylseleno-2-(trimethylsilyl)ethene (a selenium analogue of a sulfur compound) demonstrate how the silyl group can direct reaction pathways, undergoing a 1,2-migration in certain cycloadditions. rsc.org This type of mechanistic control, where a silyl group influences the behavior of a molecule containing a chalcogen, highlights the sophisticated strategies possible when combining these two branches of chemistry. The synthesis of various organic sulfur compounds can be conveniently achieved using silicon-containing reagents, which often form stable, low-boiling byproducts, facilitating product purification.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Asymmetric Transformations of Silyl (B83357) Enones

The quest for enantiomerically pure compounds remains a central theme in modern organic chemistry. For silyl enones like 2-(trimethylsilyl)-2-cyclohexen-1-one, the development of novel chiral catalytic systems is paramount for achieving high levels of stereocontrol in their reactions.

Recent advancements have seen the successful application of chiral catalysts in various transformations of silyl enol ethers and related compounds. For instance, catalytic asymmetric protonation of trimethylsilyl (B98337) enolates has been achieved with high enantioselectivity using a 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP)–silver(I) fluoride (B91410) complex. researchgate.net This approach provides a pathway to nonracemic ketones with a tertiary asymmetric carbon at the α-position. Similarly, chiral oxazaborolidinium ions, activated by a proton, have proven to be effective Lewis acid catalysts for asymmetric 1,2- and 1,4-carbonyl additions of nucleophilic silyl compounds. acs.org

The development of catalytic systems for the asymmetric hydrosilylation of prochiral ketones into chiral silyl ethers is another area of significant progress. doi.org These silyl ethers can be readily hydrolyzed to furnish chiral alcohols, which are crucial intermediates in various chemical fields. doi.org Furthermore, the first instance of a catalytic asymmetric conjugate addition of trimethylsilylacetylene (B32187) to a cyclic α,β-enone was accomplished using a chiral bisoxazoline-Ni complex. nih.gov This breakthrough opens up new avenues for the enantioselective synthesis of β-alkynylated ketones. acs.org

Future research in this area will likely focus on the design and synthesis of new chiral ligands and metal complexes that can effectively catalyze a broader range of asymmetric transformations of this compound. The goal is to develop highly efficient and selective catalysts that can provide access to a wide array of chiral molecules with diverse functionalities. nih.gov

Exploration of New Reaction Pathways and Unprecedented Synthetic Applications

Beyond established transformations, researchers are actively exploring new reaction pathways for silyl enones, aiming to uncover unprecedented synthetic applications. A recent discovery demonstrated a novel nitrogen insertion reaction into the C=C bond of silyl enol ethers, converting the nucleophilic enol ether into an electrophilic N-acyl-N,O-acetal. acs.org This transformation enables unique late-stage editing of carbon frameworks and the modular derivatization with various nucleophiles. acs.org

Another innovative approach involves the use of silyl glyoxylates as versatile reagents in multicomponent coupling reactions. fgcu.edu Depending on the choice of nucleophilic and electrophilic partners, these reagents can function as synthetic equivalents to different synthons, leading to a wide diversity of adducts. fgcu.edu The development of catalytic versions of these reactions is an ongoing challenge. fgcu.edu

Furthermore, the remote functionalization of ketones to selectively synthesize Z-silyl enol ethers has been achieved through Ni-catalyzed chain walking. acs.orgnih.gov This method provides access to silyl enol ethers with positional and stereochemical control that is independent of thermodynamic preferences. acs.orgnih.gov The reaction of silyl enol ethers of 3-(organosilyl)cyclohexanone with molecular oxygen has also revealed an unprecedented silicon-induced ene-type reaction, leading to the formation of conjugated enones. researchgate.net

The exploration of such novel reactivities will continue to be a major driver of innovation in silyl enone chemistry, potentially leading to the discovery of new synthetic strategies for the construction of complex molecular architectures.

Advanced Computational Modeling for Prediction and Rational Design in Silyl Enone Chemistry

The increasing power of computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. In the context of silyl enone chemistry, advanced computational modeling is poised to play a crucial role in the rational design of new catalysts and the prediction of reaction outcomes.

Transformer models, originally developed for natural language processing, are now being adapted for chemical reaction prediction. arxiv.org These models can learn reactivity patterns from large datasets and predict the products of a given set of reactants, moving beyond the limitations of traditional template-based methods. arxiv.org Such predictive models could significantly accelerate the discovery of new reactions and optimize existing ones.

Density functional theory (DFT) computations are already being used to elucidate reaction mechanisms and understand the origins of selectivity. For example, DFT studies have provided insights into the stereoselectivity of cobalt-catalyzed synthesis of (Z)-silyl enol ethers, suggesting that reduced steric hindrance in the transition state favors the formation of the Z-isomer. acs.org Similarly, computational studies have helped to understand the positional and stereoselectivity in the Ni-catalyzed remote functionalization of ketones. acs.orgnih.gov

As computational methods become more sophisticated and accurate, they will increasingly guide experimental efforts. By predicting the most promising catalyst structures or reaction conditions, computational modeling can help to minimize the trial-and-error approach often employed in synthetic chemistry, leading to a more efficient and targeted discovery process. The development of models that can accurately predict the outcomes of reactions involving novel reactants and transformations remains a key challenge. arxiv.org

Integration of this compound into Broader Cascade and Multi-Component Synthetic Strategies

The efficiency and elegance of organic synthesis are greatly enhanced by the use of cascade and multi-component reactions, which allow for the construction of complex molecules in a single operation. Integrating this compound into such strategies is a promising avenue for future research.

Multi-component reactions (MCRs) are a powerful tool for rapidly generating molecular diversity. researchgate.net The development of new MCRs that incorporate silyl enones like this compound would provide access to a wide range of complex heterocyclic and spirocyclic scaffolds. researchgate.net For instance, silyl glyoxylates have already been successfully employed as key reagents in three- and four-component coupling reactions. fgcu.edu

Cascade reactions, where a single starting material undergoes a series of intramolecular or intermolecular transformations, offer another powerful approach to complexity generation. The unique reactivity of the silyl enone functionality in this compound makes it an ideal candidate for designing novel cascade sequences. For example, the product of a conjugate addition to the enone could be trapped in situ to undergo a subsequent cyclization or rearrangement, leading to the rapid assembly of intricate molecular frameworks.

The development of such integrated synthetic strategies will not only streamline the synthesis of known target molecules but also enable the discovery of new chemical entities with potentially valuable biological or material properties.

Q & A

Q. What are the standard synthetic routes for 2-(Trimethylsilyl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?

The synthesis typically involves silylation of cyclohexenone derivatives. A common approach is the reaction of 2-iodo-2-cyclohexen-1-one with trimethylsilyl reagents (e.g., trimethylsilyl chloride or boronic acid derivatives) under palladium-catalyzed cross-coupling conditions . Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent : THF or DMF for optimal solubility and reactivity.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

Yields range from 65–85% depending on purity of intermediates and stoichiometric control of the silylating agent.

Q. What analytical techniques are critical for characterizing this compound?

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 2-cyclohexen-1-one in Diels-Alder reactions?

The electron-withdrawing nature of the carbonyl group in 2-cyclohexen-1-one is moderated by the electron-donating trimethylsilyl substituent, which alters regioselectivity and reaction rates. For example:

- Steric effects : The bulky Si(CH₃)₃ group directs dienophiles to the less hindered α-position .

- Electronic effects : Enhanced electron density at the β-carbon increases nucleophilicity, favoring cycloaddition with electron-deficient dienophiles.

Kinetic studies using in situ NMR monitoring reveal a 20–30% acceleration in reaction rates compared to non-silylated analogs .

Q. How can contradictions in dimerization kinetics of silylated cyclohexenone derivatives be resolved?

Discrepancies in dimerization rates (e.g., solvent-dependent outcomes) arise from competing pathways:

- Thermal vs. photochemical activation : Thermal conditions favor [4+2] cycloaddition, while UV irradiation promotes [2+2] dimerization .

- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states for head-to-tail dimerization, whereas nonpolar solvents (e.g., hexane) favor head-to-head products .

Methodological resolution : Use time-resolved flow NMR to monitor intermediates and isolate products via preparative HPLC for crystallographic validation .

Q. What strategies optimize the stability of this compound under storage?

- Inert atmosphere : Store under argon or nitrogen to prevent hydrolysis of the silyl group .

- Temperature control : –20°C in amber vials to mitigate thermal decomposition and UV-induced side reactions .

- Additives : Include molecular sieves (3Å) to adsorb trace moisture, extending shelf life to >6 months .

Mechanistic and Kinetic Studies

Q. What is the role of the trimethylsilyl group in suppressing keto-enol tautomerism?

The Si(CH₃)₃ group stabilizes the enone system via hyperconjugation, reducing enolization propensity. Comparative studies with non-silylated analogs show:

Q. How do computational methods aid in predicting reaction pathways for silylated cyclohexenones?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity:

- Frontier molecular orbitals (FMOs) : The LUMO of this compound is localized at the β-carbon, aligning with experimental regioselectivity in nucleophilic additions .

- Activation barriers : Predict ~5 kcal/mol lower barriers for silylated vs. non-silylated substrates in Michael additions .

Handling and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.